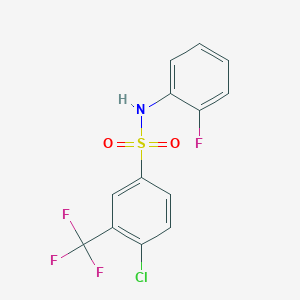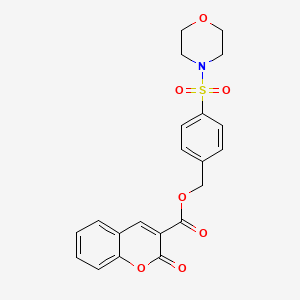
4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzenesulfonyl chloride, 2-fluoroaniline, and trifluoromethylating agents.
Sulfonamide Formation: The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base like triethylamine. This reaction forms the sulfonamide linkage.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that may include the use of catalysts like copper or silver salts.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, although these are less common.
Coupling Reactions: The aromatic ring allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional substituents.
Common Reagents and Conditions
Nucleophiles: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents at the chlorine or fluorine positions.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The sulfonamide group is known for its biological activity, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In a biological context, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-fluorophenyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may reduce its biological activity and stability.
N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the chlorine substituent, potentially altering its reactivity and application scope.
4-chloro-3-(trifluoromethyl)benzenesulfonamide: Lacks the fluorophenyl group, which may affect its binding properties and overall activity.
Uniqueness
The presence of both chlorine and fluorine substituents, along with the trifluoromethyl group, makes 4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide unique. These groups contribute to its high stability, specific reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4NO2S/c14-10-6-5-8(7-9(10)13(16,17)18)22(20,21)19-12-4-2-1-3-11(12)15/h1-7,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPBIDVQSUGQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B3629129.png)
![N-(4-acetylphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3629137.png)
![N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B3629141.png)
![1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(3-chlorophenyl)piperazine](/img/structure/B3629149.png)
![1-naphthylmethyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3629151.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B3629159.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(mesitylamino)-2-oxoethoxy]benzamide](/img/structure/B3629167.png)
![1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-piperidinecarboxamide](/img/structure/B3629170.png)
![2-[[2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetyl]amino]benzamide](/img/structure/B3629190.png)
![2-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-(3,5-dimethylphenyl)benzamide](/img/structure/B3629203.png)
![(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3629210.png)
![3-(benzyloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3629215.png)
![(5E)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3629222.png)
